

# H3B-8800 in Chronic Myelomonocytic Leukemia (CMML) Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | H3B-8800 |           |
| Cat. No.:            | B607913  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Chronic Myelomonocytic Leukemia (CMML) is a hematologic malignancy with features of both myelodysplastic syndromes (MDS) and myeloproliferative neoplasms (MPN). A significant portion of CMML patients harbor mutations in genes encoding RNA splicing factors, such as SF3B1, SRSF2, and U2AF1. These mutations represent a promising therapeutic target. **H3B-8800** is an orally bioavailable small molecule that modulates the SF3b complex, a core component of the spliceosome.[1][2] Preclinical and clinical studies have explored the application of **H3B-8800** in myeloid malignancies, including CMML, with a particular focus on tumors carrying spliceosome mutations.[3][4]

This document provides detailed application notes and protocols for the use of **H3B-8800** in CMML research, based on published preclinical and clinical data.

# **Mechanism of Action**

**H3B-8800** binds to the SF3b complex, modulating its activity and inducing alterations in RNA splicing.[1][2] In cancer cells with spliceosome mutations, there is a dependency on the remaining wild-type spliceosome function for survival. **H3B-8800** is hypothesized to further disrupt the already compromised splicing process in these cells, leading to a synthetic lethal



effect.[1][5] Preclinical studies have demonstrated that **H3B-8800** preferentially inhibits the growth of cancer cells with splicing factor mutations.[2][6] The mechanism for this selectivity is thought to be the retention of short, GC-rich introns, which are enriched in genes encoding spliceosome components themselves, thus amplifying the deleterious effect on splicing.[7]



Click to download full resolution via product page

Caption: Mechanism of H3B-8800 in spliceosome-mutant CMML cells.

# Data Presentation Preclinical Efficacy of H3B-8800



| Model System                                | Mutation<br>Status       | Treatment                               | Outcome                                     | Reference |
|---------------------------------------------|--------------------------|-----------------------------------------|---------------------------------------------|-----------|
| Isogenic K562<br>Cells (in vivo)            | SF3B1K700E               | H3B-8800 (oral)                         | Inhibition of tumor growth                  | [8]       |
| CMML Patient-<br>Derived<br>Xenograft (PDX) | SRSF2-mutant             | H3B-8800 (8<br>mg/kg, oral, 10<br>days) | Reduction in leukemic burden                | [1]       |
| CMML Patient-<br>Derived<br>Xenograft (PDX) | Wild-Type<br>Spliceosome | H3B-8800 (8<br>mg/kg, oral, 10<br>days) | No significant reduction in leukemic burden | [1]       |

Clinical Activity of H3B-8800 in Myeloid Malignancies

(Phase I)

| Patient Population                                      | Number of Patients | Key Outcomes                                                | Reference |
|---------------------------------------------------------|--------------------|-------------------------------------------------------------|-----------|
| MDS, AML, CMML                                          | 84                 | No objective complete or partial responses by IWG criteria. | [1][7]    |
| RBC Transfusion-<br>Dependent Patients<br>(MDS or CMML) | 9                  | Achieved transfusion independence for ≥8 weeks.             | [1]       |
| MDS Patients with SF3B1 mutations                       | 15                 | 5 patients experienced RBC transfusion independence.        | [7]       |
| CMML Patients                                           | 4                  | One patient had a durable platelet response.                | [1]       |

# Experimental Protocols In Vitro Cell Viability Assay



This protocol is adapted from studies on leukemia cell lines.[9]

#### 1. Cell Culture:

- Culture CMML patient-derived cells or a suitable CMML cell line in appropriate media supplemented with fetal bovine serum and cytokines.
- Maintain cells in a humidified incubator at 37°C and 5% CO2.

#### 2. **H3B-8800** Treatment:

- Prepare a stock solution of H3B-8800 in DMSO.
- Seed cells in 96-well plates at a density of 1 x 105 cells/mL.
- Treat cells with a range of H3B-8800 concentrations (e.g., 1 nM to 100 nM) or DMSO as a
  vehicle control.

#### 3. Viability Assessment:

- After 48-72 hours of incubation, assess cell viability using a preferred method:
  - Annexin V/Propidium Iodide (PI) Staining: Stain cells with Annexin V and PI and analyze
     by flow cytometry to determine the percentage of viable, apoptotic, and necrotic cells.
  - CellTiter-Glo® Luminescent Cell Viability Assay: Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.

### 4. Data Analysis:

- Calculate the percentage of viable cells relative to the vehicle control.
- Determine the IC50 (half-maximal inhibitory concentration) value for H3B-8800.



Click to download full resolution via product page



Caption: Workflow for in vitro cell viability assay.

# **CMML Patient-Derived Xenograft (PDX) Model**

This protocol is based on methodologies described for establishing and treating CMML PDX models.[1][3][10]

#### 1. Animal Model:

- Use immunodeficient mice such as NOD/SCID/IL2Rynull (NSG) or NSG-SGM3 (NSGS) mice, which support the engraftment of human hematopoietic cells.[3][10]
- 2. Engraftment of CMML Cells:
- Obtain mononuclear cells from the bone marrow or peripheral blood of CMML patients.
- Optionally, enrich for CD34+ progenitor cells.
- Sublethally irradiate recipient mice (200-250 cGy).
- Inject 1-5 x 106 mononuclear cells or a specified number of CD34+ cells intravenously or via intrafemoral injection.
- 3. Monitoring Engraftment:
- Monitor human cell engraftment by flow cytometric analysis of peripheral blood for the human CD45 marker (hCD45+).
- Begin treatment when hCD45+ cells reach a predetermined level (e.g., >3%).[1]
- 4. **H3B-8800** Treatment:
- Prepare H3B-8800 for oral gavage in a suitable vehicle.
- Administer H3B-8800 orally at a dose of 8 mg/kg daily for a 10-day period (e.g., two 5-day cycles with a 2-day break).[1]
- Treat a control group with the vehicle only.



### 5. Assessment of Efficacy:

- Monitor leukemic burden by measuring the percentage of hCD45+ cells in peripheral blood, bone marrow, and spleen at the end of the study.
- Analyze immunophenotypically defined leukemia-initiating cells in the bone marrow.[1]



Click to download full resolution via product page

Caption: Workflow for CMML patient-derived xenograft (PDX) model.



# **Pharmacodynamic Assay for Splicing Modulation**

This protocol describes a method to assess the in vivo target engagement of H3B-8800.[1][11]

- 1. Sample Collection:
- From H3B-8800-treated and vehicle-treated mice in the PDX study, harvest tissues such as bone marrow or spleen.
- Isolate human CD45+ cells from these tissues using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- 2. RNA Extraction:
- Extract total RNA from the isolated hCD45+ cells using a standard RNA extraction kit.
- Assess RNA quality and quantity.
- 3. Reverse Transcription:
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- 4. Quantitative PCR (qPCR):
- Use a TaqMan Low Density Array (TLDA) or custom qPCR assays to quantify the expression of:
  - Pre-mRNA and mature mRNA of genes known to be affected by SF3B1 modulation (e.g., MBD4).[11]
  - Aberrant splice variants induced by specific splicing factor mutations (e.g., MAP3K7 aberrant junction in SF3B1-mutant cells).[11]
- Normalize the expression data to a housekeeping gene.
- 5. Data Analysis:
- Compare the levels of pre-mRNA, mature mRNA, and aberrant splice variants between **H3B-8800**-treated and vehicle-treated groups to determine the extent of splicing modulation.



# Conclusion

**H3B-8800** represents a targeted therapeutic strategy for CMML, particularly for patients with mutations in splicing factor genes. The protocols outlined in this document provide a framework for preclinical evaluation of **H3B-8800** and other splicing modulators in CMML. While clinical responses in CMML have been limited to date, the demonstration of target engagement and clinical benefit in some patients with myeloid malignancies warrants further investigation into predictive biomarkers and potential combination therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I First-in-Human Dose Escalation Study of the oral SF3B1 modulator H3B-8800 in myeloid neoplasms PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust patient-derived xenografts of MDS/MPN overlap syndromes capture the unique characteristics of CMML and JMML PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phase I First-in-Human Dose Escalation Study of the oral SF3B1 modulator H3B-8800 in myeloid neoplasms PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SF3B1 mutation—mediated sensitization to H3B-8800 splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Robust patient-derived xenografts of MDS/MPN overlap syndromes capture the unique characteristics of CMML and JMML PubMed [pubmed.ncbi.nlm.nih.gov]



- 11. Developing and credentialing patient-derived xenograft models to advance therapeutic approaches for chronic myelomonocytic leukemia Eric Padron [grantome.com]
- To cite this document: BenchChem. [H3B-8800 in Chronic Myelomonocytic Leukemia (CMML) Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607913#h3b-8800-application-in-chronic-myelomonocytic-leukemia-cmml-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com